4-Azido-1-methoxy-2-(trifluoromethyl)benzene
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Overview
Description
4-Azido-1-methoxy-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C8H6F3N3O . It has an average mass of 217.148 Da and a monoisotopic mass of 217.046295 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 1 oxygen atom . Detailed structural analysis such as bond lengths and angles would require more specific resources or computational chemistry methods.Scientific Research Applications
Synthesis of Various Heterocycles
Azides, such as 4-Azido-1-methoxy-2-(trifluoromethyl)benzene, can be used in the synthesis of various heterocyclic compounds. These compounds can be prepared under different conditions, such as thermal, catalyzed, or non-catalyzed reaction conditions . The reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
One-Pot Domino Reaction
Organic azides can be used in one-pot domino reactions to synthesize various heterocycles . This process involves the use of catalysts in the chemoselectivity favoring C−H and C-N bonds .
Ugi Four-Component Reaction
The Ugi four-component reaction is another application of organic azides. This reaction is a one-pot procedure that involves the reaction of an amine, a carbonyl compound, an isocyanide, and a carboxylic acid .
Aza-Michael Addition
Organic azides can participate in nucleophilic addition reactions, such as the Aza-Michael addition . This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound .
[3+2] Cycloaddition
Organic azides can also be used in cycloaddition reactions, such as the [3+2] cycloaddition . This reaction involves the formation of a five-membered ring from the reaction of a dipolarophile with a 1,3-dipole .
Mixed Addition/Cyclization/Oxygen
Organic azides can participate in mixed addition/cyclization/oxygen reactions . This process involves the addition of a nucleophile to a carbonyl compound, followed by cyclization and oxygenation .
Insertion Reaction of C-H Amination
Organic azides can be used in the insertion reaction of C-H amination . This reaction involves the insertion of a nitrogen atom into a carbon-hydrogen bond .
Pharmaceutical Testing
This compound can be used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing .
Safety and Hazards
While specific safety and hazard information for 4-Azido-1-methoxy-2-(trifluoromethyl)benzene is not available in the searched resources, related compounds such as 1-Azido-4-(trifluoromethyl)benzene have hazard statements including flammability, skin irritation, eye irritation, and specific target organ toxicity . It’s important to handle all chemical compounds with appropriate safety measures.
properties
IUPAC Name |
4-azido-1-methoxy-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c1-15-7-3-2-5(13-14-12)4-6(7)8(9,10)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNGSFRBKUARRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=[N+]=[N-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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